molecular formula C19H20N6O2 B2767048 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097887-91-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2767048
CAS No.: 2097887-91-5
M. Wt: 364.409
InChI Key: MPOXVFLUJCGKJJ-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a complex organic compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is to react a suitable amine with a quinazolinone derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the quinazoline ring to its corresponding quinazolinone derivative.

  • Reduction: : Reduction of the quinazolinone ring to form the dihydroquinazoline structure.

  • Substitution: : Replacement of functional groups on the quinazoline ring with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of quinazoline and quinazolinone, which can have different biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential antitumor and antiviral activities. Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells and viruses, making them valuable in the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinones: : Similar to the quinazoline core of the compound, quinazolinones are also known for their biological activities.

  • Pyrimidines: : Compounds containing pyrimidine rings, such as cytarabine, are used in antiviral and anticancer therapies.

  • Pyrrolidines: : Compounds with pyrrolidine rings, such as pyrrolidine dithiocarbamate, have been studied for their anti-inflammatory properties.

Uniqueness

What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide apart from these similar compounds is its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-17(12-24-13-23-16-7-2-1-6-15(16)18(24)27)22-11-14-5-3-10-25(14)19-20-8-4-9-21-19/h1-2,4,6-9,13-14H,3,5,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOXVFLUJCGKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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